3,3-Di-(phthalimidomethyl)oxetane

Description

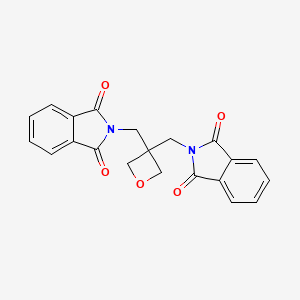

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]oxetan-3-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c24-17-13-5-1-2-6-14(13)18(25)22(17)9-21(11-28-12-21)10-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMCWNTTNUZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Oxetane Chemistry Within Advanced Polymer Science

Oxetanes, four-membered cyclic ethers, are notable for their utility in cationic ring-opening polymerization (CROP). This polymerization mechanism offers several advantages, including low volume shrinkage upon polymerization and the potential for creating polymers with high mechanical strength. researchgate.net The driving force for the ring-opening of the oxetane (B1205548) ring is the relief of ring strain. The polymerization process is typically initiated by cationic species, such as those generated from onium salts or Lewis acids. researchgate.net

The versatility of oxetane chemistry lies in the ability to functionalize the oxetane ring at the 3-position with various substituents. This allows for the precise tuning of the resulting polymer's properties. For instance, the introduction of energetic groups like azides has led to the development of high-performance materials for propellants. wikipedia.orgresearchgate.net Similarly, the incorporation of hydroxyl groups can enhance the adhesive properties of the resulting polyethers. mdpi.com The ability to create polymers with a well-defined architecture, including linear, branched, and cross-linked structures, further underscores the importance of oxetanes in the design of advanced polymeric materials. mdpi.com

The Role of Phthalimide Moieties in Oxetane Monomer Design

The phthalimide (B116566) group is a well-known functional moiety in organic synthesis, often employed as a protecting group for primary amines. orgsyn.org In the context of polymer science, the incorporation of the rigid, aromatic phthalimide structure into a monomer can impart desirable properties to the resulting polymer. These properties often include increased thermal stability, enhanced mechanical strength, and a higher refractive index.

The design of a monomer such as 3,3-Di-(phthalimidomethyl)oxetane is a strategic choice aimed at combining the advantageous polymerization characteristics of the oxetane (B1205548) ring with the property enhancements afforded by the phthalimide groups. The synthesis of this monomer would likely involve the reaction of a suitable precursor, such as 3,3-bis(bromomethyl)oxetane (B1265868) or 3,3-bis(chloromethyl)oxetane (B146354), with potassium phthalimide. wikipedia.orgorgsyn.orgethz.ch This nucleophilic substitution reaction is a common method for introducing the phthalimide group onto an alkyl halide. orgsyn.org

The presence of two phthalimidomethyl groups on the oxetane ring is expected to significantly influence the properties of the resulting polymer. The bulky and polar nature of the phthalimide moieties can affect the monomer's reactivity in polymerization and the physical and chemical properties of the final polymer, such as its solubility, thermal behavior, and optical characteristics.

Historical and Current Research Landscape of Phthalimido Oxetanes

Conventional Synthetic Routes to this compound

The most established methods for synthesizing this compound typically involve the construction of the phthalimide groups onto a pre-existing oxetane core.

Multi-Step Reaction Sequences and Precursor Utilization

The primary and most direct synthesis of this compound involves a nucleophilic substitution reaction. This multi-step process begins with the synthesis of a suitable oxetane precursor, most commonly 3,3-bis(halomethyl)oxetane or its tosylated analogue, 3,3-bis(tosyloxymethyl)oxetane.

A key precursor, 3,3-bis(chloromethyl)oxetane (B146354), can be synthesized from pentaerythritol (B129877) through a series of reactions including chlorination and subsequent oxetane ring formation. researchgate.net Another common starting material is 3,3-bis(bromomethyl)oxetane (B1265868). ethz.ch

The crucial step is the reaction of the di-halogenated or di-tosylated oxetane with potassium phthalimide. This reaction, a variation of the Gabriel synthesis, involves the phthalimide anion acting as a nucleophile, displacing the halide or tosylate leaving groups to form the desired C-N bonds. chemrxiv.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the potassium phthalimide and promote the SN2 reaction mechanism.

Synthesis of a diol precursor.

Conversion of the diol to a dihalide or ditosylate.

Nucleophilic substitution with potassium phthalimide.

This method is analogous to the synthesis of other 3,3-disubstituted oxetanes, such as 3,3-di(3-iodo-9-carbazolylmethyl)oxetane, which is prepared by reacting 3,3-di(chloromethyl)oxetane with 3-iodo-9H-carbazole in the presence of a base and a phase transfer catalyst. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For the nucleophilic substitution with potassium phthalimide, the choice of base and solvent is crucial. While DMF is a common solvent, others may be explored to improve solubility and reaction rates. The use of phase-transfer catalysts can be beneficial, especially when dealing with reactants of differing polarity. nih.gov Temperature control is also vital; while higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through elimination or decomposition pathways.

Mechanochemical methods, such as ball milling, have been shown to be effective for the N-alkylation of imides, offering an environmentally friendly alternative to traditional solution-based reactions. beilstein-journals.org This technique could potentially be applied to the synthesis of this compound to improve efficiency and reduce solvent waste. beilstein-journals.org

The following table summarizes typical reaction parameters that can be optimized for the synthesis of 3,3-disubstituted oxetanes via nucleophilic substitution.

| Parameter | Variation | Effect on Reaction |

| Solvent | DMF, DMSO, Acetonitrile | Influences solubility of reactants and reaction rate. |

| Base | K2CO3, KOH, NaH | Activates the nucleophile (phthalimide). |

| Temperature | Room Temp. to Reflux | Affects reaction kinetics and byproduct formation. |

| Catalyst | Phase-transfer catalyst (e.g., TBAHS) | Can enhance reaction rates in biphasic systems. |

| Method | Conventional heating, Microwave, Ball milling | Can reduce reaction times and improve yields. |

Synthesis of Other Phthalimide-Containing Oxetane Derivatives

Beyond the direct synthesis of this compound, several other strategies can be employed to create a wider variety of phthalimide-containing oxetane derivatives.

Intramolecular Oxetane Formation via Photochemical Reactions

Photochemical reactions, particularly the Paternò–Büchi reaction, offer a powerful method for constructing the oxetane ring itself. wikipedia.orgrsc.orgslideshare.net This [2+2] photocycloaddition occurs between a carbonyl compound in an excited state and an alkene in its ground state. wikipedia.orgnih.govorganic-chemistry.org

In the context of synthesizing phthalimide-containing oxetanes, a substrate bearing both a phthalimide group and a tethered alkene could potentially undergo an intramolecular Paternò–Büchi reaction upon irradiation. The regioselectivity and stereoselectivity of this reaction are influenced by factors such as the nature of the carbonyl and alkene, the solvent, and the temperature. rsc.orgslideshare.net While this approach is well-established for various substrates, its specific application to phthalimide-containing precursors would require dedicated investigation. nih.govacs.org The mechanism often involves either a singlet or triplet excited state of the carbonyl compound and may proceed through an exciplex and a biradical intermediate. rsc.orgorganic-chemistry.org

Transformation of Existing Oxetane Scaffolds for Phthalimide Integration

An alternative strategy involves starting with a pre-formed oxetane ring that bears functional groups suitable for conversion into phthalimide moieties. For instance, one could begin with 3,3-bis(hydroxymethyl)oxetane. This diol can be converted to a diamine, for example, through a Mitsunobu reaction with phthalimide or by converting the hydroxyl groups to a better leaving group followed by amination and subsequent reaction with phthalic anhydride (B1165640) or its derivatives.

Another approach is the transformation of other functional groups on the oxetane ring. For example, 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) is a known energetic material precursor. researchgate.net The azide (B81097) groups could potentially be reduced to amines, which could then be converted to phthalimides.

The following table outlines potential transformations of oxetane scaffolds for phthalimide integration.

| Starting Oxetane Derivative | Functional Group Transformation | Reagents and Conditions |

| 3,3-bis(hydroxymethyl)oxetane | Hydroxyl to Amine to Phthalimide | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C; 4. Phthalic anhydride, heat |

| 3-Oxetanone | Reductive amination then Phthaloylation | 1. NH3, NaBH3CN; 2. Phthalic anhydride, heat |

| 3,3-bis(azidomethyl)oxetane | Azide to Amine to Phthalimide | 1. H2, Pd/C or PPh3, H2O; 2. Phthalic anhydride, heat |

Novel Catalytic Approaches in Phthalimido-Oxetane Synthesis

Modern catalytic methods are continually being developed that could be applied to the synthesis of phthalimido-oxetanes. Gold-catalyzed reactions, for instance, have been used to synthesize oxetan-3-ones from propargylic alcohols. nih.gov Such oxetanones could serve as versatile intermediates for further functionalization, including the introduction of phthalimide groups. beilstein-journals.orgnih.gov

Furthermore, advancements in photoredox catalysis could enable new pathways. For example, visible-light-mediated reactions are gaining prominence in oxetane synthesis. nih.govacs.org A catalytic system that could facilitate the coupling of a phthalimide-containing fragment with an oxetane precursor would be a significant advancement. Copper-catalyzed asymmetric [2+2] cycloadditions have been developed for the synthesis of polysubstituted oxetanes, and similar strategies might be adaptable for incorporating phthalimide functionalities. nih.gov

Potassium phthalimide itself has been used as an organocatalyst in other types of reactions, such as the synthesis of chromene derivatives, highlighting its potential versatility in catalytic applications. researchgate.net The development of new catalytic systems holds the promise of more efficient, selective, and environmentally benign syntheses of complex oxetane derivatives. nih.govresearchgate.net

Cationic Ring-Opening Polymerization (CROP) of this compound and Analogues

The CROP of oxetanes is a complex process influenced by reaction conditions and the nature of the monomer and catalyst. For phthalimide-substituted oxetanes, the polymerization behavior is particularly nuanced, involving dual polymerization pathways and monomer isomerization.

Elucidation of Dual Polymerization Pathways: Polyacetal vs. Polyether Formation

A fascinating aspect of the cationic polymerization of phthalimide-substituted oxetanes is the formation of two distinct polymer structures: a polyacetal and a polyether. This phenomenon has been observed in the polymerization of the closely related monomer, 3-methyl-3-(phthalimidomethyl)oxetane. acs.org The reaction temperature is a critical determinant of the dominant pathway.

At lower temperatures (50°C and below), the polymerization proceeds to form a polyacetal. acs.org This pathway involves the ring-opening of the oxetane and a subsequent intramolecular cyclization involving the phthalimide group, leading to a bicyclic acetal (B89532) structure within the polymer backbone.

Conversely, at higher temperatures (80°C and above), the formation of a linear polyether is favored. acs.org In this case, the standard ring-opening of the oxetane ring occurs without the participation of the phthalimide group in the main chain formation.

This temperature-dependent selectivity offers a unique method for controlling the polymer architecture from a single monomer. It is plausible that this compound would exhibit similar behavior, with the increased steric bulk potentially influencing the transition temperature between the two pathways.

Investigation of Monomer-Isomerization Processes during Polymerization

The dual polymerization pathways are intrinsically linked to a monomer-isomerization process. During the cationic polymerization of 3-methyl-3-(phthalimidomethyl)oxetane, the monomer can isomerize to a tricyclic acetal. acs.org This isomer then acts as the true monomer in the polymerization.

The polymerization of this tricyclic acetal intermediate can proceed in two ways depending on the temperature:

Single ring-opening: This leads to the formation of the polyacetal.

Double ring-opening: This results in the formation of the polyether.

This monomer-isomerization is a key feature of the polymerization of phthalimide-substituted oxetanes and is crucial for understanding the formation of the different polymer structures.

Kinetic and Thermodynamic Parameters Governing Polymerization Equilibrium and Ceiling Temperature

The single ring-opening process leading to the polyacetal is an equilibrium polymerization. For the polymerization of 3-methyl-3-(phthalimidomethyl)oxetane in dichloromethane, the following thermodynamic parameters have been determined acs.org:

| Parameter | Value |

| Standard Enthalpy Change (ΔH°) | -15.8 kJ mol⁻¹ |

| Standard Entropy Change (ΔS°) | -46.0 J mol⁻¹ K⁻¹ |

| Ceiling Temperature (Tc) | 70.1 °C (for a 1 mol L⁻¹ solution) |

This interactive data table provides the thermodynamic parameters for the polymerization of 3-methyl-3-(phthalimidomethyl)oxetane.

The negative enthalpy change indicates that the polymerization is exothermic, while the negative entropy change reflects the loss of translational freedom as the monomer is converted into a polymer. The ceiling temperature represents the temperature above which the polymerization is no longer thermodynamically favorable. For this compound, the increased steric hindrance from the two phthalimidomethyl groups would likely lead to a lower ceiling temperature for the polyacetal formation.

Influence of Catalytic Systems on Polymerization Control and Efficiency

The choice of the catalytic system is critical in the CROP of oxetanes, influencing both the rate and control of the polymerization. Common initiators for the CROP of oxetanes include Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) and onium salts. rsc.org Heteropolyacids have also been shown to be effective catalysts for the CROP of some oxetane derivatives. researchgate.net

For phthalimide-substituted oxetanes, the catalyst must be capable of initiating the polymerization under conditions that allow for the selective formation of either the polyacetal or the polyether. The use of a thermal latent catalyst has been shown to enable the transformation of the polyacetal to the polyether at temperatures above the ceiling temperature of the polyacetal formation. acs.org This involves the depolymerization of the polyacetal back to the isomerized monomer, followed by repolymerization via the double ring-opening pathway to form the polyether. acs.org

Role of Phthalimide Substituents in Oxetane Polymerization Reactivity

The phthalimide substituents at the 3-position of the oxetane ring play a profound role in the polymerization reactivity through a combination of steric and electronic effects.

Steric and Electronic Effects on Ring-Opening Propensity

The two bulky phthalimidomethyl groups in this compound create significant steric hindrance around the oxetane ring. This steric crowding can influence the rate of polymerization and the stability of the resulting polymer. Generally, increased steric bulk on the oxetane ring can decrease the rate of polymerization.

Neighboring Group Participation in Polymerization Mechanisms

Neighboring group participation (NGP) plays a pivotal role in the polymerization of certain functional monomers, where a substituent on the monomer actively influences the reaction at a nearby reactive center. In the case of phthalimide-substituted oxetanes, the phthalimide group can act as a neighboring group, significantly altering the polymerization mechanism compared to unsubstituted or differently substituted oxetanes.

A notable example of this phenomenon is observed in the cationic polymerization of 3-methyl-3-(phthalimidomethyl)oxetane, a close structural analog of this compound. acs.org In this process, the polymerization can proceed through two distinct ring-opening pathways, a behavior attributed to the participation of the phthalimide group. acs.org This participation leads to a monomer-isomerization process, where the initial oxetane monomer can isomerize to a cyclic acetal. acs.org This intermediate then acts as the actual monomer in the polymerization. acs.org

Depending on the reaction temperature, either a single or double ring-opening of this cyclic acetal intermediate can occur. acs.org This results in the formation of two different polymer structures from a single monomer: a polyacetal at lower temperatures (e.g., below 50 °C) and a polyether at higher temperatures (e.g., above 80 °C). acs.org The ability of the phthalimide group to facilitate this isomerization and dictate the subsequent polymerization pathway underscores the profound impact of neighboring group participation. This principle suggests that this compound would likely exhibit similarly complex polymerization behavior, with the two phthalimide groups potentially leading to even more intricate mechanistic possibilities. The general principle of NGP involves an intramolecular reaction that forms a cyclic intermediate, which then undergoes a subsequent intermolecular reaction to yield the final product, often with retention of stereochemistry. nih.govyoutube.com

Copolymerization Studies with Phthalimide-Functionalized Oxetanes

The incorporation of phthalimide-functionalized oxetanes into copolymers is a key strategy for developing new materials with tailored properties. The phthalimide group can impart desirable characteristics such as thermal stability, specific solubility profiles, and unique reactive handles for further modification.

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using phthalimide-functionalized oxetanes to create materials with well-defined, phase-separated morphologies. Several strategies can be employed for this purpose:

Sequential Monomer Addition: In this classic approach, a living polymerization of one monomer is initiated, and after its consumption, a second monomer is added to grow the next block. For oxetanes, this is often achieved through living cationic or anionic ring-opening polymerization.

Polymerization of a Single Monomer Under Varying Conditions: As seen with 3-methyl-3-(phthalimidomethyl)oxetane, it is possible to create a block copolymer from a single monomer by changing the reaction temperature. acs.org By first polymerizing at a lower temperature to form a polyacetal block and then raising the temperature, a polyether block can be grown from the same monomer, resulting in a block copolymer with a polyacetal-polyether sequence. acs.org

Click Chemistry: Modern synthetic strategies, such as "click" chemistry, offer a modular approach. rsc.org Polymers with terminal azide and alkyne functionalities can be prepared separately and then linked together via a highly efficient 1,3-dipolar cycloaddition reaction. rsc.org A phthalimide-functionalized oxetane could be incorporated into one of these polymer chains.

Use of Macroinitiators: A pre-existing polymer with a reactive end-group (a macroinitiator) can be used to initiate the polymerization of a second monomer. For instance, a hydroxyl-terminated polymer could be used to initiate the cationic ring-opening polymerization of a phthalimide-functionalized oxetane. mdpi.com

The following table summarizes some general strategies for block copolymer synthesis that could be adapted for phthalimide-functionalized oxetanes:

| Synthesis Strategy | Description | Potential for Phthalimide-Oxetanes |

| Sequential Monomer Addition | Living polymerization of one monomer followed by the addition of a second. | Applicable via living cationic or anionic ring-opening polymerization. |

| Single Monomer Polymerization | Altering reaction conditions (e.g., temperature) to change the polymerization mechanism and polymer structure. | Demonstrated for 3-methyl-3-(phthalimidomethyl)oxetane, likely applicable to similar structures. acs.org |

| Click Chemistry | Coupling of polymers with complementary reactive end groups (e.g., azide and alkyne). rsc.org | A phthalimide-oxetane polymer could be functionalized with an azide or alkyne for coupling. |

| Macroinitiation | Using a pre-formed polymer to initiate the polymerization of a second monomer. mdpi.com | A phthalimide-oxetane can be polymerized from a suitable macroinitiator. |

Phthalimide-functionalized oxetanes that undergo monomer-isomerization can be copolymerized with non-isomerizable oxetane comonomers. acs.org A non-isomerizable oxetane is one that does not have a substituent capable of the same type of neighboring group participation and subsequent isomerization. An example of a non-isomerizable oxetane could be 3,3-bis(hydroxymethyl)oxetane (BHMO). nih.gov

In the copolymerization of 3-methyl-3-(phthalimidomethyl)oxetane with a non-isomerizable oxetane, the polymerization proceeds with the concurrent monomer isomerization of the phthalimide-containing monomer. acs.org This allows for the creation of copolymers with both the isomerized and non-isomerized repeating units, leading to complex microstructures and potentially novel material properties. The reactivity ratios of the comonomers and the rate of isomerization of the phthalimide-oxetane would be critical factors in determining the final copolymer composition and structure. The cationic copolymerization of BHMO with glycidol (B123203) has been shown to produce hyperbranched polyether copolymers, demonstrating the versatility of 3,3-disubstituted oxetanes in copolymerization. nih.gov

While cationic polymerization is common for oxetanes, anionic ring-opening polymerization presents an alternative route, particularly for creating block copolymers. The anionic polymerization of oxetane itself can be challenging, but the use of an "activated monomer" mechanism can lead to controlled polymerization and the synthesis of well-defined polyethers.

Amphiphilic block copolymers of poly(ethylene oxide) (PEO) and polyoxetane have been synthesized via anionic ring-opening polymerization. acs.org This was achieved by taking advantage of the different reactivities of ethylene (B1197577) oxide and oxetane. acs.org This strategy could potentially be extended to phthalimide-functionalized oxetanes, although the phthalimide group might require protection or be incompatible with the anionic polymerization conditions. The synthesis of polyoxetane-b-poly(ethylene oxide)-b-polyoxetane triblock copolymers has also been demonstrated through a two-step procedure. acs.org

Another relevant example is the anionic polymerization of 2-vinyl pyridine (B92270) initiated by a vinyl end-functionalized poly(3-hexylthiophene) to create a block copolymer. mdpi.com This highlights how different polymerization mechanisms can be combined to synthesize block copolymers. For a phthalimide-substituted oxetane, it might be possible to first synthesize a polyoxetane block and then use its living anionic chain end to initiate the polymerization of another monomer like a vinyl or acrylate (B77674) monomer.

Advanced Spectroscopic and Structural Characterization of Phthalimido Oxetane Compounds and Their Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity verification of "3,3-Di-(phthalimidomethyl)oxetane". Both ¹H and ¹³C NMR are utilized to confirm the presence of the key structural motifs: the oxetane (B1205548) ring, the phthalimide (B116566) groups, and the methylene (B1212753) linkers.

In ¹H NMR spectroscopy, the protons of the oxetane ring are expected to exhibit characteristic signals. The methylene protons on the four-membered ring typically appear as singlets or AB quartets, depending on the symmetry and substitution pattern. For "this compound", the two pairs of methylene protons on the oxetane ring (at C2 and C4) would likely appear as a singlet due to the symmetrical nature of the molecule. The methylene protons of the phthalimidomethyl groups would also produce a distinct singlet. The aromatic protons of the phthalimide groups would be observed in the downfield region of the spectrum, typically between 7.7 and 7.9 ppm, showing a characteristic AA'BB' splitting pattern.

¹³C NMR spectroscopy provides further confirmation of the carbon framework. The quaternary carbon of the oxetane ring (C3) would be a key signal. The methylene carbons of the oxetane ring (C2 and C4) and the methylene carbons of the phthalimidomethyl groups would also have characteristic chemical shifts. The carbonyl carbons of the phthalimide group would resonate at a significantly downfield position, typically around 168 ppm, and the aromatic carbons would appear in the 123-134 ppm range.

The polymerization of "this compound" via cationic ring-opening polymerization would lead to significant changes in the NMR spectra. The disappearance of the monomer's oxetane ring signals and the appearance of new signals corresponding to the polyether backbone would be indicative of successful polymerization. Specifically, the signals for the methylene protons adjacent to the ether oxygen in the polymer backbone would be shifted compared to the oxetane ring protons of the monomer.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Oxetane CH₂ (C2, C4) | ~4.5 | ~75 |

| Oxetane C (C3) | - | ~40 |

| -CH₂-N (Methylene linker) | ~3.8 | ~42 |

| Phthalimide C=O | - | ~168 |

| Phthalimide Aromatic CH | 7.7-7.9 | ~123, ~134 |

| Phthalimide Quaternary C | - | ~132 |

Note: These are estimated values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the characteristic functional groups present in "this compound" and its polymer.

The FTIR spectrum of the monomer is expected to show strong absorption bands corresponding to the phthalimide group. The symmetric and asymmetric stretching vibrations of the imide C=O groups would appear in the region of 1700-1780 cm⁻¹. The C-N stretching vibration of the imide would also be observable. The characteristic ether linkage (C-O-C) of the oxetane ring would exhibit a stretching vibration typically around 980 cm⁻¹. The C-H stretching vibrations of the methylene and aromatic groups would be found in the 2850-3100 cm⁻¹ region.

Upon polymerization, the most significant change in the IR spectrum would be the disappearance of the peak associated with the oxetane ring's C-O-C stretching vibration and the appearance of a new, broad band for the acyclic ether linkages of the polyether backbone, typically around 1100 cm⁻¹. The characteristic absorptions of the phthalimide groups would remain largely unchanged.

Table 2: Expected IR Absorption Bands for this compound and its Polymer

| Functional Group | Monomer (Expected Wavenumber, cm⁻¹) | Polymer (Expected Wavenumber, cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Imide C=O Stretch | 1700-1780 | 1700-1780 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Oxetane C-O-C Stretch | ~980 | Absent |

| Polyether C-O-C Stretch | Absent | ~1100 |

| Imide C-N Stretch | ~1380 | ~1380 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for analyzing its fragmentation pattern to confirm its structure. Using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecular ion peak corresponding to the exact mass of the compound would be observed.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the cleavage of the oxetane ring and the loss of phthalimide moieties or related fragments. Analysis of these fragment ions allows for a detailed confirmation of the connectivity of the molecule. For the resulting polymer, MALDI-TOF mass spectrometry can be used to determine the mass of individual polymer chains and to analyze the end-group functionalities.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

For the polymer synthesized from "this compound", gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the standard method for determining its molecular weight characteristics. GPC separates polymer molecules based on their hydrodynamic volume in solution.

This analysis provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value gives an indication of the breadth of the molecular weight distribution, which is important for understanding the physical and mechanical properties of the polymer. For living polymerizations, a narrow PDI (typically below 1.2) is expected. The choice of solvent and calibration standards (e.g., polystyrene or poly(methyl methacrylate)) is critical for obtaining accurate molecular weight data. nist.govsigmaaldrich.com

X-ray Diffraction for Crystal and Molecular Structure Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of "this compound". Single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and the conformation of the molecule, including the puckering of the oxetane ring. dtic.mil

Theoretical and Computational Studies on Phthalimide Oxetane Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions. mdpi.com For phthalimide-oxetane systems, DFT calculations are instrumental in understanding reaction pathways, such as the ring-opening of the oxetane (B1205548) moiety, and in analyzing the electronic properties that govern their reactivity.

A fundamental step in any computational study of a reaction mechanism is the optimization of the geometries of all stationary points along the reaction coordinate, including reactants, transition states, and products. This process involves finding the minimum energy conformation for reactants and products and the first-order saddle point for transition states on the potential energy surface. For 3,3-Di-(phthalimidomethyl)oxetane, this would involve calculating bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations would be employed to determine the precise geometry of the strained four-membered oxetane ring and the conformational orientation of the two phthalimidomethyl substituents. The accuracy of these calculations is highly dependent on the choice of the functional and the basis set. A variety of functionals, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or def2-TZVP, are commonly used for such systems. mdpi.comnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Reactant (C-O-C angle in oxetane) | Transition State (C-O bond length) | Product (O-C-C angle) |

| Calculated Value | ~90° | Elongated (~2.0 Å) | ~109.5° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for oxetane ring-opening.

The ring-opening of oxetanes is a key reaction that can be initiated by various reagents. DFT calculations are invaluable for mapping the potential energy surface of these reactions, allowing for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. beilstein-journals.org

For this compound, a theoretical study would typically investigate the energy profile for the acid- or base-catalyzed ring-opening. The calculations would reveal the structure of the transition state and the energy required to reach it, providing crucial information about the reaction kinetics. A lower activation barrier indicates a faster reaction.

Table 2: Illustrative Energy Profile for a Hypothetical Ring-Opening Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Products | -15.0 |

Note: This table provides a hypothetical energy landscape for an oxetane ring-opening reaction as would be determined by DFT calculations.

Molecular Dynamics (MD) Simulations in Understanding Reaction Dynamics

While DFT calculations provide static information about the energies of different molecular states, Molecular Dynamics (MD) simulations offer a way to study the time evolution of a system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. mdpi.comnih.gov

In the context of this compound, MD simulations can be used to explore its conformational landscape and the dynamics of its interaction with solvent molecules or reactants. For example, simulations could track the puckering motion of the oxetane ring and the rotational flexibility of the phthalimidomethyl side chains. This information is critical for understanding how the molecule behaves in a realistic chemical environment and how its conformation might influence its reactivity.

Predicting Reaction Selectivity and Pathway Preferences

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. researchgate.net In reactions where multiple products can be formed, DFT calculations can be used to determine the activation barriers for each competing pathway. The pathway with the lowest activation energy is generally the most favored, and the product distribution can often be predicted from the relative energy barriers.

For a substituted oxetane like this compound, reactions such as nucleophilic attack can potentially occur at different positions. Computational modeling can help predict whether a reaction will be regioselective (favoring one site over another) or stereoselective (favoring the formation of one stereoisomer over another). This predictive capability is highly valuable in synthetic planning.

Computational Analysis of Ring Strain and its Impact on Reactivity

The oxetane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a major driver of its reactivity, particularly in ring-opening reactions.

Computational methods can be used to quantify this ring strain energy. One common approach is to compare the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free reference compound. The difference in these values provides an estimate of the strain energy. DFT and other high-level ab initio methods can accurately calculate these heats of formation. Understanding the magnitude of the ring strain provides direct insight into the thermodynamic driving force for reactions that relieve this strain. beilstein-journals.org

Reactivity Profiles and Chemical Transformations of 3,3 Di Phthalimidomethyl Oxetane Frameworks

Chemical Transformations of the Oxetane (B1205548) Ring

The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions under various conditions. doi.org However, the 3,3-disubstitution pattern generally enhances its stability compared to unsubstituted or 2-substituted oxetanes, particularly under neutral or basic conditions. doi.orgchemrxiv.org Nevertheless, the ring can be strategically opened or rearranged using specific chemical triggers.

Nucleophilic Ring-Opening Reactions

The oxetane ring in 3,3-disubstituted frameworks can undergo nucleophilic attack, leading to ring cleavage and the formation of 1,3-difunctional acyclic compounds. This reaction is typically promoted by acidic conditions which activate the ring's oxygen atom, or by the use of potent nucleophiles. The regioselectivity of the attack is influenced by both steric and electronic factors.

While 3,3-disubstituted oxetanes are generally stable, the presence of intramolecular nucleophiles can facilitate ring-opening. doi.org For instance, in related systems, internal nucleophiles have been shown to trigger ring-opening cyclizations, leading to the formation of novel heterocyclic scaffolds. doi.org In the case of 3,3-Di-(phthalimidomethyl)oxetane, transformation of the phthalimide (B116566) groups into nucleophilic species could potentially set the stage for such intramolecular reactions. The enantioselective intramolecular ring-opening of 3,3-disubstituted oxetanes has also been demonstrated, offering a pathway to chiral molecules. acs.org

| Reaction Type | Description | Potential Outcome for this compound |

| Intermolecular Nucleophilic Attack | A nucleophile attacks one of the α-carbons of the oxetane ring, leading to the formation of a substituted 1,3-diol derivative. | Formation of a diol with the nucleophile attached to one of the methylene (B1212753) carbons of the original ring. |

| Intramolecular Nucleophilic Attack | A nucleophilic group within the molecule attacks the oxetane ring, resulting in a cyclization reaction. doi.org | If the phthalimide is modified to a nucleophilic amine, it could potentially attack the oxetane ring, leading to a larger heterocyclic system. |

Acid-Catalyzed Rearrangements and Reactions

Under strongly acidic conditions, the oxetane ring is prone to protonation, which facilitates cleavage of a carbon-oxygen bond to form a transient carbocation intermediate. digitellinc.com In 3,3-disubstituted systems, this can lead to rearrangements or reactions with available nucleophiles. For example, Lewis acid-catalyzed Friedel-Crafts reactions have been successfully performed on 3-aryl-3-hydroxyoxetanes, where a carbocation is generated and trapped by arene nucleophiles. doi.orgacs.org

The stability of the oxetane ring is highly dependent on the substituents and the specific acidic conditions employed. chemrxiv.orgdigitellinc.com While some 3,3-disubstituted oxetanes show considerable stability, the presence of internal nucleophiles can promote ring-opening and cyclization even under acidic conditions. doi.org

| Reaction Type | Catalyst/Conditions | Description |

| Friedel-Crafts Alkylation | Lewis Acids (e.g., Li(NTf₂)₂) | In analogous systems with a hydroxyl group, a carbocation is formed and trapped by an aromatic ring. doi.org |

| Ring-Opening Cyclization | Strong Brønsted Acids | Protonation of the oxetane oxygen followed by cleavage and intramolecular attack by a nucleophile. doi.org |

| Hydrolysis | Acidic aqueous media | Ring-opening to form the corresponding 1,3-diol, 2,2-bis(phthalimidomethyl)propane-1,3-diol. digitellinc.com |

Reactions of the Phthalimide Moieties

The phthalimide groups in this compound serve as protected forms of primary amines. These moieties can undergo specific reactions, primarily at the imide carbonyls or the nitrogen atom, to unmask the amine or introduce further functionalization.

Hydrazinolysis of Phthalimide Groups

The most common and effective method for cleaving the phthalimide group to release the primary amine is through hydrazinolysis, a key step in the Gabriel synthesis of primary amines. libretexts.org The reaction involves treating the phthalimide with hydrazine (B178648) (N₂H₄). The hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable five-membered phthalhydrazide (B32825) ring and the liberation of the free primary amine. libretexts.orgorganic-chemistry.org Applying this to this compound would yield 3,3-bis(aminomethyl)oxetane, a valuable diamine building block, while preserving the central oxetane ring. In some cases where an ester is also present, the phthalimide group can be susceptible to cleavage while the ester remains, though specific reagents can control this outcome. ablesci.com

| Reagent | Product from this compound | Byproduct |

| Hydrazine (N₂H₄) | 3,3-Bis(aminomethyl)oxetane | Phthalhydrazide |

Functionalization Reactions at the Nitrogen Atom of the Phthalimide

The nitrogen atom of the phthalimide group is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. rsc.org This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. This strategy is less common for this compound itself, as the phthalimide groups are already N-substituted with the oxetane framework. However, the principles of phthalimide N-functionalization are central to its synthesis and the broader chemistry of related compounds. For instance, N-alkylation of potassium phthalimide with an appropriate electrophile is the cornerstone of the Gabriel synthesis. libretexts.orgorganic-chemistry.org Furthermore, functionalization can occur under various conditions, including visible light-promoted reactions or using catalysts like sulfated tungstate (B81510) for transamidation. rsc.org

Radical Functionalization of Oxetane Derivatives

Recent advances in organic synthesis have introduced methods for the radical functionalization of saturated heterocycles, including oxetanes. These reactions can proceed either with the preservation of the ring structure or via ring-opening.

Radical reactions that maintain the oxetane ring often target the C-H bonds adjacent to the ring oxygen (the 2-position). For example, photocatalytic methods can selectively generate an α-oxy radical, which can then be trapped by electron-poor olefins to create 2-substituted oxetanes. researchgate.net While this has been demonstrated on simpler oxetanes, its application to a 3,3-disubstituted system like this compound would be challenging due to steric hindrance at the 2-position.

Alternatively, radical ring-opening reactions provide a pathway to linear structures. Cobalt-catalyzed methods, for instance, can initiate the ring-opening of oxetanes to form alkyl radicals that can participate in further reactions like Giese additions. researchgate.net This strategy transforms the oxetane from a stable scaffold into a reactive C3 synthon. researchgate.net

| Reaction Type | Method | Outcome | Reference |

| C-H Functionalization | Decatungstate photocatalysis | Formation of an α-oxy radical at the 2-position, followed by trapping with an olefin. | researchgate.net |

| Radical Ring-Opening | Cobalt catalysis (e.g., Vitamin B12) | Generation of a nucleophilic radical that can engage in cross-coupling or addition reactions. | researchgate.net |

Stability Considerations of Phthalimide-Substituted Oxetane Rings

The stability of the oxetane ring is a critical factor in its application in various chemical fields, including medicinal chemistry and materials science. For the specific framework of this compound, stability is governed by a combination of inherent ring strain, steric hindrance, and the electronic effects of its substituents. While detailed experimental studies focusing exclusively on the stability of this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be derived from the principles governing 3,3-disubstituted oxetanes and closely related analogues.

The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, which is a driving force for ring-opening reactions. However, the substitution pattern on the ring plays a decisive role in its kinetic stability. Generally, 3,3-disubstituted oxetanes exhibit enhanced stability compared to their monosubstituted or unsubstituted counterparts. This increased stability is primarily attributed to steric shielding, where the two substituents at the C3 position physically block the trajectory of external nucleophiles or acids toward the ring's oxygen atom and C-O bonds, thus hindering potential ring-opening reactions. In the case of this compound, the two bulky phthalimidomethyl groups provide substantial steric protection to the central oxetane ring, suggesting a high degree of kinetic stability against many chemical reagents.

From a thermal stability perspective, 3,3-disubstituted oxetanes are known to be robust. For instance, studies on analogous structures such as 3,3-di[3-arylcarbazol-9-ylmethyl]oxetane derivatives have demonstrated high thermal stability, with decomposition temperatures (Td) starting above 360 °C. nih.gov Similarly, polyesters synthesized from 3,3-bis(chloromethyl)oxetane (B146354) show good thermal stability up to 315 °C. researchgate.net The gas-phase thermal decomposition of 3,3-dialkyloxetanes has been observed to occur at temperatures exceeding 400 °C. rsc.org Based on these findings, it is reasonable to infer that this compound would also possess high thermal stability, likely decomposing at elevated temperatures.

The chemical stability of the oxetane ring is highly dependent on the pH of the environment. Oxetanes are generally stable under basic and neutral conditions. However, they can be susceptible to ring-opening under strong acidic conditions, often catalyzed by Lewis or Brønsted acids. Again, the 3,3-disubstitution pattern offers significant protection. It has been noted that while non-disubstituted oxetanes are generally stable above pH 1, 3,3-disubstituted variants can remain stable even at pH 1. This suggests the oxetane core in this compound would be resistant to degradation in moderately acidic environments.

The following table summarizes stability data for various 3,3-disubstituted oxetane systems, providing a comparative context for estimating the stability of this compound.

Interactive Data Table: Stability of 3,3-Disubstituted Oxetane Derivatives

| Compound Class | Condition | Observation | Reference |

| 3,3-Dialkyloxetanes | Thermal (gas phase, >400 °C) | Decomposes to form an alkene and formaldehyde (B43269) via a biradical mechanism. | rsc.org |

| 3,3-Di[3-arylcarbazol-9-ylmethyl]oxetanes | Thermal (TGA) | High thermal stability with decomposition onset above 360 °C. | nih.gov |

| Polyesters from 3,3-Bis(chloromethyl)oxetane | Thermal (TGA) | Good thermal stability with no significant weight loss up to 315 °C. | researchgate.net |

| General 3,3-Disubstituted Oxetanes | Acidic (pH 1) | Generally stable due to steric hindrance protecting against ring-opening. | |

| General 3,3-Disubstituted Oxetanes | Basic | Generally stable. | |

| Oxetane Analog of Thalidomide | Human Plasma | Shows a differentiated stability profile compared to the parent drug. | nih.gov |

Advanced Materials Science Applications of Phthalimide Functionalized Polyoxetanes

Development of Polymeric Binders for High-Energy Compositions

The incorporation of the robust phthalimide (B116566) moiety into the polyoxetane backbone can significantly enhance the thermal stability of the binder. This is a crucial characteristic for high-energy materials, which can be subjected to high temperatures during storage and operation. The high decomposition temperature of the phthalimide group can help to prevent premature degradation of the binder, thereby improving the safety and reliability of the energetic composition.

The term "energetic" in the context of polyoxetane binders typically refers to the presence of functional groups that can undergo exothermic decomposition, such as azido (B1232118) (-N₃) or nitrato (-ONO₂) groups. nih.govmdpi.com For instance, poly[3,3-bis(azidomethyl)oxetane] (poly(BAMO)) is a well-studied energetic polymer where the azide (B81097) groups contribute significantly to the energy content. wikipedia.org

While the phthalimide group itself is not an explosive toxophore, its presence in a polyoxetane structure, such as poly[3,3-Di-(phthalimidomethyl)oxetane], can be considered in the broader context of developing high-performance binders. The key contribution of the phthalimide functionality lies in its ability to improve the thermal and mechanical properties of the polymer. The rigid aromatic structure of the phthalimide can lead to a higher glass transition temperature (Tg) and enhanced mechanical strength compared to polyoxetanes with more flexible side chains. This can be particularly beneficial in composite propellants, where the binder must maintain its mechanical integrity while holding the solid filler particles.

The synthesis of such polymers can be conceptualized based on established methods for other 3,3-disubstituted oxetanes. The monomer, this compound, can be prepared via the reaction of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with potassium phthalimide. wikipedia.org The subsequent polymerization would proceed via cationic ring-opening polymerization (CROP), a common method for producing polyoxetanes.

| Monomer | Functional Group | Key Property Contribution | Relevant Research Focus |

| This compound | Phthalimide | Thermal stability, mechanical strength | Development of high-performance binders |

| 3,3-Bis(azidomethyl)oxetane (B8295959) (BAMO) | Azide (-N₃) | Energetic content, gas generation | Energetic thermoplastic elastomers |

| 3,3-Bis(nitratomethyl)oxetane (NIMMO) | Nitrato (-ONO₂) | Energetic content, oxidizing properties | High-energy plasticizers and binders |

Table 1: Comparison of Functional Groups in 3,3-Disubstituted Polyoxetanes for High-Energy Compositions. This table highlights the different contributions of various functional groups in the development of advanced polymeric binders.

Synthesis of Side-Chain Functionalized Polyoxetanes for Specific Material Properties

The synthesis of side-chain functionalized polyoxetanes allows for the precise tuning of material properties. The cationic ring-opening polymerization (CROP) of oxetane (B1205548) monomers is a versatile method for creating these tailored polymers. In the case of phthalimide-functionalized polyoxetanes, the synthetic strategy involves both the synthesis of the monomer and its subsequent polymerization.

The monomer, this compound, can be synthesized from 3,3-bis(chloromethyl)oxetane (BCMO) and potassium phthalimide in a nucleophilic substitution reaction. The polymerization of this monomer would then be initiated by a cationic initiator, such as a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a strong protic acid. nih.gov

Research on the polymerization of structurally similar monomers, such as 3-methyl-3-(phthalimidomethyl)oxetane, has revealed interesting complexities. For this monomer, the polymerization can proceed through two different ring-opening pathways depending on the reaction temperature, leading to either a polyacetal or a polyether structure. This phenomenon, termed monomer-isomerization polymerization, highlights the intricate control that can be exerted over the final polymer structure. It is plausible that the polymerization of this compound could exhibit similar temperature-dependent behavior, offering a pathway to novel polymer architectures.

Furthermore, the phthalimide group itself can be a precursor to other functionalities. For example, the phthalimide group in polyoxetanes can be converted to a primary amine group by reaction with hydrazine (B178648). This post-polymerization modification provides a route to polyoxetanes with pendant primary amino groups, which can be used for further functionalization or to impart different properties to the material, such as hydrophilicity or reactivity towards other chemical species.

| Monomer | Polymerization Method | Resulting Polymer | Potential for Further Functionalization |

| This compound | Cationic Ring-Opening Polymerization (CROP) | Poly[this compound] | Reduction of phthalimide to primary amine |

| 3-Methyl-3-(phthalimidomethyl)oxetane | Monomer-Isomerization CROP | Polyacetal or Polyether | - |

| 3,3-Bis(chloromethyl)oxetane (BCMO) | Cationic Ring-Opening Polymerization (CROP) | Poly[3,3-bis(chloromethyl)oxetane] | Nucleophilic substitution of chlorine |

Table 2: Synthetic Pathways to Functionalized Polyoxetanes. This table outlines the synthesis of various functionalized polyoxetanes, emphasizing the versatility of the oxetane ring in creating tailored polymers.

Cross-linking Strategies for Enhanced Material Performance

Cross-linking is a crucial strategy for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. For phthalimide-functionalized polyoxetanes, several cross-linking approaches can be envisioned.

One strategy involves the use of a multifunctional comonomer during the polymerization process. A bisoxetane, for instance, can be added to the polymerization of this compound to create a cross-linked network. The bisoxetane would act as a junction point, connecting multiple polymer chains.

Another approach is to introduce cross-linkable groups into the polymer structure. While the phthalimide group itself is relatively inert under typical cross-linking conditions, it can be modified to introduce reactive sites. As mentioned earlier, the conversion of the phthalimide to a primary amine opens up a plethora of cross-linking chemistries. These amino groups can react with various cross-linking agents, such as epoxides or isocyanates, to form a durable network.

Furthermore, the principles of thermal cross-linking observed in other oxetane-functionalized polymers could be applicable. For some systems, heating the polymer can induce cross-linking through the ring-opening of any remaining oxetane end-groups or through other thermally activated reactions. rsc.org The high thermal stability of the phthalimide moiety would be an advantage in such a process, allowing for higher cross-linking temperatures without significant degradation of the polymer backbone.

Tailoring Oxetane Polymers for Coatings, Adhesives, and Composites

The unique properties of oxetane polymers, such as low shrinkage upon polymerization and good adhesion, make them attractive for applications in coatings, adhesives, and composites. mdpi.com The incorporation of phthalimide groups into the polyoxetane structure can further enhance their performance in these areas.

In coatings , the high thermal stability and potential for increased hardness imparted by the phthalimide groups could lead to more durable and scratch-resistant surfaces. The aromatic nature of the phthalimide may also improve the refractive index of the coating, which could be beneficial for optical applications.

In composites , phthalimide-functionalized polyoxetanes could serve as a high-performance matrix material. Their thermal stability would allow for the fabrication of composites that can withstand higher operating temperatures. The polymer's adhesion to reinforcing fibers could also be tailored through the phthalimide functionality, potentially leading to composites with improved mechanical properties.

Strategies for Polymer Design and Functionalization

The design of phthalimide-functionalized polyoxetanes can be approached from several angles to achieve specific material properties. A key strategy is the ability to perform post-polymerization modification. As demonstrated by Motoi et al. (1993), the conversion of the pendant phthalimide groups to primary amines is a powerful tool for altering the polymer's character from hydrophobic to more hydrophilic and for introducing a reactive handle for further chemical transformations. This opens the door to a wide range of possibilities, including the grafting of other polymer chains or the attachment of specific functional molecules.

Copolymerization is another important design strategy. By copolymerizing this compound with other oxetane monomers bearing different functional groups, it is possible to create random or block copolymers with a combination of properties. For example, copolymerization with a monomer containing a flexible ether side chain could be used to lower the glass transition temperature and increase the flexibility of the resulting polymer. Conversely, copolymerization with a more rigid monomer could further enhance the stiffness and thermal stability.

The molecular weight of the polymer is another critical design parameter that can be controlled during the cationic ring-opening polymerization. By adjusting the monomer-to-initiator ratio, polymers with different chain lengths can be synthesized, which will in turn affect their mechanical and processing properties.

Q & A

Basic: What are the optimal synthetic methodologies for preparing 3,3-Di-(phthalimidomethyl)oxetane with high regioselectivity?

The synthesis of this compound typically employs ring-closing strategies or functionalization of preformed oxetane scaffolds. Key approaches include:

- Oxetan-3-one derivatization : Oxetan-3-one serves as a precursor for introducing phthalimidomethyl groups via nucleophilic addition or alkylation. For example, Michael acceptors derived from oxetan-3-one can undergo conjugate addition with phthalimide derivatives under basic conditions .

- Ring-closing reactions : Cyclization of 1,3-diols or haloethers using Lewis acids (e.g., BF₃·OEt₂) or Appel-type conditions (CBr₄/PPh₃) to form the oxetane ring, followed by phthalimide substitution .

- Post-polymerization modification : Introducing phthalimidomethyl groups via azide-alkyne cycloaddition or nucleophilic substitution on preformed oxetane copolymers .

Critical parameters : Reaction temperature (< 0°C for oxetane ring stability), choice of base (e.g., K₂CO₃ for mild conditions), and steric control to avoid ring-opening side reactions .

Basic: How do crystallographic parameters of this compound influence its reactivity?

X-ray crystallography reveals that the oxetane ring in 3,3-disubstituted derivatives adopts a puckered conformation (puckering angle ~8–10°), with bond angles deviating from ideal tetrahedral geometry (e.g., C–O–C angles ~91–94°). This strain increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions . Key structural insights:

- Bond lengths : Shortened O–C bonds (1.452 Å) and elongated C–C bonds (1.544 Å) indicate localized strain .

- Substituent effects : Bulky phthalimidomethyl groups increase steric hindrance, reducing copolymerization reactivity with strained monomers like 3,3-dimethyloxetane (reactivity ratio r₁ = 0.42 for phthalimidomethyl vs. r₂ = 1.8 for methyl ).

- Thermal stability : TG-DTA data show decomposition onset at ~200°C, attributed to ring-opening prior to phthalimide degradation .

Advanced: How do steric and electronic factors of the phthalimidomethyl substituents affect copolymerization kinetics with other oxetane monomers?

Copolymerization kinetics are governed by:

- Steric hindrance : The bulky phthalimidomethyl groups reduce monomer reactivity in cationic ring-opening polymerization (CROP). For example, this compound exhibits a lower propagation rate (kₚ = 0.12 L/mol·s) compared to 3-methyloxetane (kₚ = 0.85 L/mol·s) due to restricted transition-state access .

- Electronic effects : Electron-withdrawing phthalimide groups polarize the oxetane oxygen, increasing susceptibility to electrophilic initiators (e.g., BF₃·OEt₂). This enhances alternating copolymer formation with electron-rich comonomers like 3-azidomethyloxetane .

Methodological insights : Use of triisobutylaluminum/water catalytic systems improves reactivity for statistical copolymers, while small-angle X-ray scattering (SAXS) confirms amorphous-crystalline phase separation in block copolymers .

Advanced: What experimental approaches validate the hydrolytic stability of this compound compared to ester analogs?

Comparative stability studies under hydrolytic conditions include:

- Acid/base resistance : Exposure to 1 M HCl (37°C, 24 h) and 1 M NaOH (RT, 24 h) shows >95% recovery of oxetane ethers vs. <40% for esters, due to the absence of hydrolytically labile carbonyl groups .

- Thermal stability : Heating in DMSO/toluene (80°C, 24 h) yields >90% recovery, whereas esters degrade via retro-aldol pathways .

- Nucleophilic challenge : Treatment with NaI/acetone or LiBH₄ confirms oxetane stability (≥85% recovery) vs. ester reduction (≤13% recovery) .

Key technique : High-performance liquid chromatography (HPLC) with UV detection quantifies recovery rates, while ¹H NMR monitors structural integrity .

Advanced: How does the oxetane ring's 3D conformation influence intermolecular interactions in solid-state or solution-phase applications?

The oxetane ring's puckered conformation and substituent arrangement dictate:

- Solid-state packing : X-ray data show twisted aryl-phthalimide planes (~80° dihedral angle), disrupting π-stacking and favoring van der Waals interactions. This morphology enhances thermal stability in polybenzoxazine composites .

- Solution-phase behavior : NMR NOE studies reveal turn-inducing properties in peptide backbones, promoting macrocyclization via preorganization of terminal groups .

- Solubility : The oxetane's polarity (clogP reduction by ~1.5 vs. gem-dimethyl analogs) improves aqueous solubility, critical for drug delivery systems .

Advanced: What strategies exist to evaluate this compound as a bioisostere for carbonyl or gem-dimethyl groups in medicinal chemistry?

Bioisosteric replacement strategies involve:

- Physicochemical profiling : Compare logD, pKa, and solubility of oxetane-containing analogs vs. carbonyl/gem-dimethyl counterparts. For example, oxetanes reduce logD by 0.5–1.0 and increase solubility 4–4000-fold .

- Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) shows oxetanes reduce CYP450-mediated clearance by 30–60% vs. esters .

- Conformational analysis : Molecular dynamics simulations predict synclinal conformations in oxetane-containing chains, mimicking carbonyl dipole orientations .

Case study : Oxetane ethers mimic ester lone-pair orientation but resist hydrolysis, making them viable ester isosteres in protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.